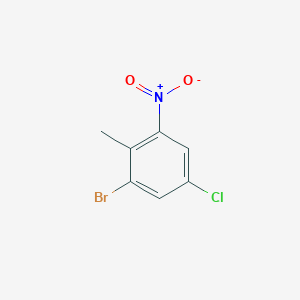

2-Bromo-4-chloro-6-nitrotoluene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-chloro-nitro compounds involves multiple steps, including electrophilic substitution reactions, reduction, diazotization, and Sandmeyer reactions. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene by reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction with cuprous chloride added before sodium nitrite to improve yield . Similarly, 2-Bromo-6-fluorotoluene was prepared from 2-Amino-6-nitrotoluene by a Gattermann diazonium salt substitution reaction, reduction, and Schiemann reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was elucidated, showing that the morpholine ring adopts a chair conformation and the butadiene unit is not planar . The crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide were also determined, revealing that the pyridine rings do not show the C–C bonds alternation typical for resonance forms in aromatic rings .

Chemical Reactions Analysis

The chemical reactions involving bromo-chloro-nitro compounds are typically characterized by the presence of electrophilic substitution reactions. The presence of nitro groups can influence the reactivity of the compound, as seen in the synthesis of 2,4,6-bromo-4'-nitro ether, where electrophilic substitution was used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-4-chlorotoluene have been studied using vibrational spectroscopy. The FT-IR and FT-Raman spectra were recorded, and various properties such as vibrational frequencies, intensities, reduced mass, force constants, and depolarization ratios were computed using density functional methods. The influences of bromine and chlorine atoms, as well as the methyl group on the geometry of benzene and its normal modes of vibrations, were discussed .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Processes : 2-Bromo-4-chloro-6-nitrotoluene has been synthesized through various processes, including reduction reactions and diazotization. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene by reduction, diazotization, and the Sandmeyer reaction (Xue Xu, 2006).

Structural Analysis and Spectroscopy : Detailed studies on the molecular structure, vibrational spectra, and nuclear magnetic resonance (NMR) of related compounds like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene provide insights into the electronic properties and reactivity of 2-Bromo-4-chloro-6-nitrotoluene (V. Arjunan et al., 2012).

Chemical Reactions and Mechanisms

Bromination and Nitration Reactions : Studies have shown the effectiveness of certain catalysts and reagents in the bromination and nitration of nitrotoluenes, which is relevant to understanding the chemical behavior of 2-Bromo-4-chloro-6-nitrotoluene. For example, the use of Ba(BrF4)2 as a brominating agent in the bromination of p-nitrotoluene (V. Sobolev et al., 2014).

Catalysis in Aromatic Nitration : Zeolites have been shown to catalyze nitration reactions in nitrotoluenes, which can be linked to the behavior of 2-Bromo-4-chloro-6-nitrotoluene in similar conditions (R. Claridge et al., 1999).

Environmental and Safety Applications

Phytoremediation : Research has been conducted on the use of plant-bacterial combinations to remediate soil contaminated with nitrotoluenes, such as 2,4,6-trinitrotoluene. This indicates the potential for similar applications in the case of 2-Bromo-4-chloro-6-nitrotoluene (S. Siciliano & C. Greer, 2000).

Thermal Decomposition Studies : Understanding the thermal decomposition of nitrotoluenes, such as 2-nitrotoluene, is essential for safety and environmental considerations. This research can be extrapolated to understand the decomposition behavior of 2-Bromo-4-chloro-6-nitrotoluene (Wen Zhu et al., 2017).

Medical and Pharmaceutical Research

Synthesis of Medical Intermediates : Studies on the synthesis of compounds like 2-Bromo-6-fluorotoluene from nitrotoluene derivatives can be relevant for understanding the potential of 2-Bromo-4-chloro-6-nitrotoluene as a medical intermediate (Li Jiang-he, 2010).

Preparation of Pharmaceutical Compounds : The compound has been used in the synthesis of pharmaceutical agents, such as Nolatrexed Dihydrochloride, indicating its importance in drug synthesis (Shi Hui-lin, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM coupling, 2-Bromo-4-chloro-6-nitrotoluene can act as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

Its role in sm coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its role in sm coupling suggests it may facilitate the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrotoluene. For instance, the success of SM coupling, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONMYPMRWXBYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646161 | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-95-6 | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

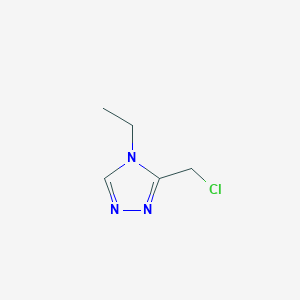

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

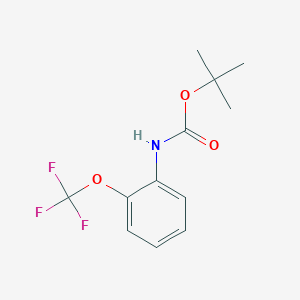

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

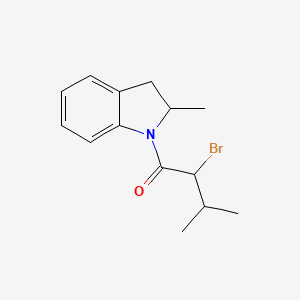

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)